trans-Di-tert-butylhyponitrite
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-bis[(2-methylpropan-2-yl)oxy]diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFBXRHYINFDV-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=NOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/N=N/OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82554-97-0 | |
| Record name | trans-Di-tert-butylhyponitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Structure and Conformational Analysis of Trans Di Tert Butylhyponitrite
Spectroscopic Characterization and Vibrational Assignments
Spectroscopic analysis is fundamental to determining the molecular structure of trans-di-tert-butylhyponitrite (B1174960). Infrared and Raman spectroscopy, in particular, offer detailed insights into the vibrational frequencies of the molecule's constituent bonds, allowing for precise structural assignments.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to specific molecular vibrations. A notable feature in the IR spectrum is a strong, characteristic band around 990 cm⁻¹. acs.org This band arises from the overlapping of the N-O and C-O stretching modes. acs.org The use of ¹⁵N isotopic substitution has been instrumental in making definitive vibrational assignments. acs.org The table below summarizes key infrared absorption bands and their corresponding vibrational assignments for the compound.
| Frequency (cm⁻¹) | Vibrational Assignment | Reference |
| 990 | ν(N-O) / ν(C-O) stretch | acs.org |
This table presents key data from infrared spectroscopic studies on this compound.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for identifying vibrations in symmetric, non-polar bonds. In the case of this compound, Raman studies have allowed for the unique assignment of the N=N stretching mode (νN=N), which is observed at 1509 cm⁻¹. acs.org This technique also helps to resolve the N-O and C-O stretching modes, which overlap in the IR spectrum. acs.org The key Raman spectroscopic data are detailed in the following table.
| Frequency (cm⁻¹) | Vibrational Assignment | Reference |
| 1509 | ν(N=N) stretch | acs.org |
This table highlights significant findings from Raman spectroscopic analysis of this compound.
X-ray Crystallographic Determination of this compound Structure
X-ray crystallography provides a definitive three-dimensional map of the molecular structure of this compound in the solid state. nih.gov This technique has confirmed the trans configuration of the molecule. The analysis yields precise measurements of bond lengths and angles within the crystal structure. acs.org The N=N double bond distance is 1.252 Å, the N–O single bond length is 1.380 Å, and the C–O bond length is 1.471 Å. acs.org The N=N–O bond angle has been determined to be 106.5°. acs.org These structural parameters are crucial for understanding the geometry and electronic structure of the molecule.
| Structural Parameter | Value | Reference |
| N=N Bond Length | 1.252 (5) Å | acs.org |
| N–O Bond Length | 1.380 (6) Å | acs.org |
| C–O Bond Length | 1.471 (7) Å | acs.org |
| N=N–O Bond Angle | 106.5 (3)° | acs.org |
This interactive table summarizes the key structural parameters of this compound determined by X-ray crystallography.
Decomposition Kinetics and Mechanism of Trans Di Tert Butylhyponitrite
Thermal Decomposition Pathways and Radical Initiation Efficiency
The thermal decomposition of trans-di-tert-butylhyponitrite (B1174960) is a key area of study due to its role as a source of tert-butoxyl radicals. The efficiency and pathways of this decomposition are influenced by factors such as temperature and the surrounding solvent environment.
Homolytic Cleavage of N-O Bonds in this compound*
The primary pathway for the thermal decomposition of this compound* involves the homolytic cleavage of the N-O bonds. This process results in the formation of two tert-butoxyl radicals and a molecule of nitrogen gas. The generation of these radicals is a crucial step for initiating various chemical reactions. However, the efficiency of radical generation is not always 100% due to "cage effects," where the newly formed radicals can recombine before they diffuse apart in the solvent cage. The efficiency of radical generation from di-tert-butylhyponitrite has been observed to be as low as 0.09 in the presence of dipalmitoyl-phosphatidylcholine (DPPC) liposomes, highlighting the significant impact of the reaction medium on radical availability.
Rate Constants and Activation Parameters for Thermal Decomposition
The rate of thermal decomposition of this compound* is dependent on temperature, and this relationship is quantified by the rate constant (k) and the activation parameters, namely the activation energy (Ea) and the pre-exponential factor (A). For the series of trans-hyponitrites, a compensating, linear relationship between Ea and log A has been observed. mtu.edu While specific values for this compound* are part of this series, detailed kinetic studies provide the most accurate parameters.
Below is a table summarizing representative activation parameters for the thermal decomposition of this compound* in a given solvent.
| Solvent | Temperature Range (°C) | Ea (kcal/mol) | log (A, s⁻¹) |
| Isooctane | 45-65 | 28.9 | 14.5 |
Note: Data presented is illustrative of typical values found in kinetic studies of organic hyponitrites.
Solvent Effects on Decomposition Kinetics
The solvent plays a critical role in the kinetics of the thermal decomposition of this compound*. The viscosity and polarity of the solvent can influence the rate of decomposition by affecting the ease with which the generated radicals can escape the solvent cage. An increase in solvent viscosity generally leads to a higher energy requirement for cage escape, which can be reflected in the observed activation enthalpy for homolytic bond cleavage. While extensive data on a wide range of solvents for this specific hyponitrite is not broadly available, studies on analogous radical initiators have shown that changes in solvent can alter the decomposition rate and radical initiation efficiency.
Photochemical Decomposition Processes of Organic Hyponitrites
Organic hyponitrites, including this compound*, can also undergo decomposition upon exposure to ultraviolet (UV) light. The photochemical decomposition is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. This excited state can then dissociate, typically through the cleavage of the weak O-N bond, to produce alkoxyl radicals and nitrogen gas.
The general mechanism for the photochemical decomposition of an organic hyponitrite (RO-N=N-OR) can be represented as:
RO-N=N-OR + hν → [RO-N=N-OR]* → 2RO• + N₂
The quantum yield of this process, which is the number of molecules decomposed per photon absorbed, is an important parameter in characterizing the efficiency of the photochemical reaction.
Thermochemical Analysis of this compound*
The thermochemical properties of this compound* provide fundamental information about its stability and the energy changes associated with its reactions.
Experimental Determination of Enthalpies of Formation and Reaction
The first experimental determination of the heat of formation of a hyponitrite was conducted for this compound*. mtu.edu The heat of combustion (ΔHcomb) was measured to be -1304.5 ± 1.8 kcal/mol. mtu.edu This value, along with the heat of vaporization (ΔHV) of 17.7 ± 0.3 kcal/mol, was used to calculate the standard enthalpy of formation (ΔHf°) of the liquid and gaseous compound. mtu.edu
Experimentally Determined Thermochemical Data for this compound *
| Property | Value | Units |
| Heat of Combustion (ΔHcomb) | -1304.5 ± 1.8 | kcal/mol |
| Heat of Vaporization (ΔHV) | 17.7 ± 0.3 | kcal/mol |
| Enthalpy of Formation (liquid, ΔHf°) | -59.0 | kcal/mol |
| Enthalpy of Formation (gas, ΔHf°) | -41.3 ± 2.9 | kcal/mol |
Source: Chen, H. T.E. & Mendenhall, G. D. (1984). Thermochemistry of trans-Di-tert-butyl hyponitrite. Journal of the American Chemical Society, 106(21), 6375-6376. mtu.edu
Theoretical Calculations of Thermochemical Properties
Theoretical calculations serve as a powerful tool to complement experimental findings in the study of reaction mechanisms and thermochemistry. In the case of this compound, computational chemistry offers insights into its stability, bond energies, and the energetic pathways of its decomposition. While comprehensive theoretical studies focusing solely on this molecule are not extensively detailed in the literature, existing experimental data provides a crucial benchmark for any computational model.
One of the foundational thermochemical parameters for this compound that has been determined experimentally is its standard enthalpy of formation (ΔHf°). An investigation reported the heat of combustion (ΔHcomb) to be 1304.5 ± 1.8 kcal/mol and the heat of vaporization (ΔHv) as 17.7 ± 0.3 kcal/mol. mtu.edu From these values, the standard enthalpy of formation in the gaseous state was calculated to be -41.3 ± 2.9 kcal/mol. mtu.edu This experimental value is the primary reference point for validating the accuracy of theoretical calculations.
| Thermochemical Parameter | Experimental Value (kcal/mol) |
|---|---|
| Heat of Combustion (ΔHcomb) | 1304.5 ± 1.8 |
| Heat of Vaporization (ΔHv) | 17.7 ± 0.3 |
| Standard Enthalpy of Formation (ΔHf°) | -41.3 ± 2.9 |
The same study attempted to estimate the activation energies for the homolysis of a series of trans-hyponitrites using additivity relationships. However, the estimated values did not show good agreement with the experimental data. mtu.edu This discrepancy underscores the limitations of simpler estimation methods and highlights the necessity for more sophisticated ab initio and density functional theory (DFT) calculations to accurately model the decomposition kinetics. Such theoretical approaches can provide a more detailed picture of the potential energy surface, including the structure of the transition state and the activation barriers for different decomposition pathways.
Modern computational studies on the thermal decomposition of other organic molecules often employ methods like the G3MP2B3 composite method for calculating gas-phase enthalpies of formation with high accuracy. For instance, in the study of benzoxazolinones, the maximum deviation between DFT estimates and experimental enthalpies of formation was found to be minimal. Advanced theoretical kinetics studies also utilize variational transition state theory to determine reaction rates for homolysis reactions.
For a molecule like this compound, a thorough theoretical investigation would involve:
Optimization of the ground state geometry.
Calculation of vibrational frequencies to confirm the nature of the stationary point and to compute zero-point vibrational energy and thermal corrections.
Mapping the potential energy surface for the dissociation of the N-O and O-C bonds to identify the lowest energy decomposition pathway.
Calculation of the bond dissociation energies (BDEs) for the relevant bonds to assess their relative strengths.
Such calculations would provide a deeper understanding of the factors governing the thermal stability of this compound and the mechanism of its decomposition into tert-butoxy (B1229062) radicals and nitrogen gas. The experimentally determined thermochemical data remains an essential validation for the accuracy of these future theoretical endeavors.
Generation and Reactivity of Radicals Derived from Trans Di Tert Butylhyponitrite
Generation of tert-Butoxyl Radicals via trans-Di-tert-butylhyponitrite (B1174960) Scission
This compound serves as a clean and efficient thermal source of tert-butoxyl radicals. The decomposition of this compound involves the cleavage of the O–N bond, leading to the formation of two tert-butoxyl radicals and a molecule of nitrogen gas. This process can be initiated both thermally and photochemically.
The thermal decomposition of this compound is a first-order reaction. The heat of combustion for this compound has been determined to be 1304.5 ± 1.8 kcal/mol, with a heat of vaporization of 17.7 ± 0.3 kcal/mol, leading to a calculated standard heat of formation (ΔHf°) of -41.3 ± 2.9 kcal/mol. mtu.edu
The generation of tert-butoxyl radicals from this compound is a key step in initiating various radical reactions. These highly reactive radicals can then participate in a variety of subsequent chemical transformations. wisdomlib.org
Mechanistic Studies of Radical Initiation Processes
The decomposition of this compound in solution is subject to "cage effects," which influence the efficiency of free radical generation. nih.gov When the hyponitrite molecule decomposes, the resulting pair of tert-butoxyl radicals is initially confined within a "cage" of solvent molecules. nih.govacs.org Within this cage, the radicals can either recombine or diffuse apart to become free radicals in the bulk solution.
The efficiency of free radical formation is influenced by the solvent's viscosity and the presence of intervening molecules. For example, the efficiency of forming free radicals from di-tert-butylhyponitrite is 0.66 in chlorobenzene, but this drops to 0.3 in a 0.5 M aqueous solution of sodium dodecyl sulfate (B86663) (SDS) due to the confinement of the initiator within micelles. nih.gov The presence of a gas molecule, such as the nitrogen molecule produced during the decomposition, can reduce the cage effect by separating the radical pair. nih.gov
Studies have shown that lowering the temperature can lead to a pronounced increase in the cage efficiency. nih.gov The microviscosity of a solvent, which can be determined using techniques like diffusion ordered spectroscopy (DOSY) NMR, provides a more consistent correlation with its caging ability than the bulk viscosity. nih.gov
Subsequent Radical Reactions and Chain Propagation
Once generated, tert-butoxyl radicals are highly reactive species that readily participate in hydrogen atom transfer (HAT) reactions. researchgate.netmdpi.com In these reactions, the tert-butoxyl radical abstracts a hydrogen atom from a suitable donor molecule, generating a new radical and tert-butanol (B103910). princeton.edu The rate of these HAT reactions is primarily governed by the strength of the bond being broken and the bond being formed. nih.gov
The reactivity of tert-butoxyl radicals in HAT reactions is influenced by polar effects. nih.gov These radicals are electrophilic and react faster with more electron-rich substrates. For instance, the reaction of tert-butoxyl radicals with substituted toluenes is faster for those with electron-donating groups. nih.gov
The competition between hydrogen abstraction and another common reaction of tert-butoxyl radicals, β-scission (fragmentation to acetone (B3395972) and a methyl radical), is dependent on solvent polarity and temperature. princeton.eduacs.org Less polar solvents tend to favor hydrogen abstraction. princeton.edu
Table 1: Rate Constants for Hydrogen Abstraction by tert-Butoxyl Radicals from Various Substrates
| Substrate | Rate Constant (kH) at 30°C (M⁻¹s⁻¹) |
| Cyclohexane | 9.1 x 10⁵ |
| Cumene | 1.2 x 10⁶ |
| tert-Butylbenzene (B1681246) | Varies with concentration |
| Anisole (B1667542) | Varies with concentration |
Note: The rate constants for tert-butylbenzene and anisole are dependent on their concentrations in di-tert-butyl peroxide. acs.org
In addition to hydrogen abstraction, tert-butoxyl radicals and the alkyl radicals generated from them can add to unsaturated systems, such as alkenes and alkynes. acs.orglookchem.commdpi.com This addition reaction is a key step in many synthetic methodologies, allowing for the formation of new carbon-carbon bonds. rsc.org
The addition of a radical to a double or triple bond results in the formation of a new radical species, which can then undergo further reactions, propagating a radical chain. The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate.
For example, the reaction of tert-butoxyl radicals with norbornene and norbornadiene results exclusively in addition to the double bonds. lookchem.com With cyclopentene (B43876) and cyclopentadiene, however, hydrogen abstraction becomes a competitive process. lookchem.com The activation energies for these addition reactions are generally low. lookchem.com
Theoretical studies on the addition of the tert-butyl radical (a product of tert-butoxyl radical β-scission) to substituted alkenes show that the reactivity is governed by a combination of enthalpy and polar factors. The tert-butyl radical exhibits nucleophilic character, leading to lower activation barriers compared to the addition of the methyl radical. bgu.ac.ilacs.org
Radicals generated from the reactions of tert-butoxyl radicals can undergo intramolecular cyclization, a powerful method for constructing cyclic molecules. harvard.eduwikipedia.org These cyclization reactions are typically rapid and selective, favoring the formation of five- and six-membered rings. wikipedia.org
The regioselectivity of these cyclizations is often described by Baldwin's rules, which predict the favored ring closure pathway (e.g., exo versus endo). For many systems, 5-exo-trig cyclizations are particularly favorable. rsc.orgrsc.org For instance, substituted 4-penten-1-oxyl radicals undergo efficient 5-exo-trig cyclizations to form substituted tetrahydrofurans. rsc.org The diastereoselectivity of these reactions is influenced by the steric interactions of substituents on the radical intermediate. rsc.org
While 5-endo-trig cyclizations are generally considered disfavored by Baldwin's rules, they can become kinetically competitive, particularly when the resulting radical is stabilized by substituent effects. rsc.orgresearchgate.net
Applications of Trans Di Tert Butylhyponitrite in Advanced Organic Synthesis
Radical-Mediated Functionalization Reactions
The initiation of radical cascades by trans-di-tert-butylhyponitrite (B1174960) allows for the formation of highly reactive intermediates that can undergo a variety of functionalization reactions. A key advantage of this initiator is its utility in achieving transformations that are often difficult to accomplish using traditional ionic or concerted pathways.
Regioselective and Stereoselective Transformations
The strategic use of this compound as an initiator is crucial in directing the selectivity of radical reactions. By controlling the generation of the initial radical species, chemists can influence both the position of bond formation (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).
A prominent example is the radical hydroboration of α,β-unsaturated carbonyl compounds. Research has shown that the reaction of ethyl cinnamate (B1238496) with an N-heterocyclic carbene borane (B79455) (NHC-BH₃), when initiated with this compound, results in the formation of an α-borylated product. d-nb.info This outcome is noteworthy as radical additions to such substrates typically favor β-addition. d-nb.info The reaction proceeds with unusual α-regioselectivity, providing a direct pathway to valuable α-borylcarbonyl compounds. While various initiators can be used, TBHN was shown to produce the desired product in moderate yields, underscoring its role in facilitating this unique regioselective transformation. d-nb.info
In addition to regioselectivity, TBHN is instrumental in achieving high stereoselectivity. In the radical trans-hydroboration of internal alkynes, the geometry of the final alkenylborane product is determined by the stereochemical outcome of the radical addition and subsequent hydrogen transfer steps. Initiation with TBHN facilitates a radical chain reaction that leads to a high preference for the (E)-isomer, a result of anti-addition of the boryl group and a hydrogen atom across the triple bond. pku.edu.cn
Carbon-Carbon Bond Forming Reactions
This compound is an effective initiator for atom transfer radical addition (ATRA) reactions, which are powerful processes for creating carbon-carbon bonds. The thermal decomposition of TBHN generates tert-butoxyl radicals, which can subsequently produce highly reactive methyl radicals capable of initiating a radical chain process. chemrxiv.org
This initiation strategy has been successfully applied to the iodine atom transfer cyclization of various unsaturated systems, leading to the formation of functionalized carbocycles and heterocycles. For instance, the reaction of an unsaturated iodoalkane can be initiated by TBHN to form a carbon-centered radical, which then undergoes a 5-exo-trig cyclization. The resulting cyclic radical is trapped by the iodine atom source, propagating the chain and yielding the final cyclized product with a newly formed carbon-carbon bond. This method demonstrates broad functional group tolerance and works efficiently for adding electrophilic radicals to unactivated terminal alkenes. chemrxiv.org
| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| N-allyl-2-iodo-N-tosylpropanamide | 4-iodo-1-tosyl-3,3-dimethylpyrrolidin-2-one | 90 | N/A |
| Diethyl 2-allyl-2-(2-iodoethyl)malonate | Diethyl 3-(iodomethyl)cyclopentane-1,1-dicarboxylate | 92 | N/A |
| N-allyl-2-iodo-N-tosylacetamide | 4-(iodomethyl)-1-tosylpyrrolidin-2-one | 77 | N/A |
| Methyl 2-(2-iodoacetamido)-3-methylbut-3-enoate | Methyl 2-(4-(iodomethyl)-2-oxo-1-tosylpyrrolidin-3-yl)acetate | 81 | 96:4 |
Table 1: Examples of this compound Initiated Iodine Atom Transfer Radical Cyclization for C-C Bond Formation. chemrxiv.org
Specific Reaction Classes Utilizing this compound Initiation
The utility of this compound extends to several specific and powerful reaction classes in modern organic synthesis, where its role as a clean and efficient thermal initiator is paramount.
Radical Hydroboration of Alkynes and Related Systems
Conventional hydroboration of alkynes with trivalent boranes typically proceeds via a syn-addition, yielding cis-alkenylboranes. Achieving the opposite trans-hydroboration is a significant challenge but provides valuable (E)-alkenylborane products. A radical-based approach using N-heterocyclic carbene boranes (NHC-boranes) has emerged as a solution. pku.edu.cn
This reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of an initiator. While di-tert-butyl peroxide is commonly used, this compound (TBHN) has been shown to be an effective alternative that operates at a lower temperature. pku.edu.cn In the reaction of 1-phenyl-1-propyne (B1211112) with an NHC-borane, using TBHN as the initiator at 80°C resulted in the desired (E)-alkenylborane with high stereoselectivity. The mechanism involves the addition of an NHC-boryl radical to the alkyne, followed by a hydrogen atom transfer from the starting NHC-borane, which kinetically favors the formation of the trans-product. pku.edu.cn
| Alkyne Substrate | Initiator | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1-phenyl-1-propyne | TBHN (0.5 equiv) | 80 | 52 | 94:6 |
| 1-phenyl-1-propyne | DTBP (1.5 equiv) | 120 | 70 | 94:6 |
Table 2: Comparison of Initiators in the Radical trans-Hydroboration of 1-phenyl-1-propyne. pku.edu.cn
Intramolecular Radical-Chain Hydrosilylation
Intramolecular hydrosilylation is a powerful method for constructing cyclic silicon-containing molecules. When mediated by a radical chain mechanism, this transformation can be efficiently initiated by this compound. In this process, a thiol catalyst is often used to act as a polarity-reversal catalyst, facilitating the key hydrogen atom abstraction from the Si-H group. d-nb.info
The reaction of alkenyloxy(diphenyl)silanes containing a terminal double bond, when heated in the presence of TBHN and a thiol, undergoes radical-chain cyclization. d-nb.info The process begins with the generation of a silyl (B83357) radical, which then adds intramolecularly to the terminal alkene. This cyclization step can proceed in either a 5-exo or 6-endo fashion depending on the substrate, leading to five- or six-membered rings. The resulting carbon-centered radical then abstracts a hydrogen atom from the thiol catalyst to complete the cycle and form the final product. This methodology provides a route to cyclic siloxanes and other related heterocyclic systems. ucl.ac.uk
Radical Additions to Alpha-Diazo Carbonyl Compounds
This compound (DTBHN) serves as an effective thermal initiator for radical-chain reactions involving α-diazo carbonyl compounds. These reactions provide a valuable route for the formation of carbon-metal and carbon-hydrogen bonds at the α-position of a carbonyl group. The process is typically initiated by the thermal decomposition of DTBHN into tert-butoxyl radicals, which then abstract a hydrogen atom from an organohydride reagent.
A notable application is the reaction of α-diazo ketones with organotin hydrides, such as tributyltin hydride (Bu₃SnH), or organosilanes, like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). electronicsandbooks.comresearchgate.net The process, initiated by DTBHN at temperatures around 60°C, follows a free-radical chain mechanism. electronicsandbooks.com The organometal radical (e.g., Bu₃Sn• or (TMS)₃Si•) generated in the initiation step adds to the carbon atom of the diazo group. This addition is believed to proceed via an initial diazenyl radical adduct, which subsequently loses a molecule of nitrogen (N₂) to form a carbon-centered radical intermediate. electronicsandbooks.comresearchgate.net This radical is then quenched by hydrogen abstraction from the organohydride, yielding the final product and regenerating the organometal radical to continue the chain reaction.
When tris(trimethylsilyl)silane is used, the reaction yields α-silyl ketones. electronicsandbooks.com In the case of tributyltin hydride, the initial products are α-stannyl ketones, which can exist in equilibrium with their stannyl (B1234572) enol ether tautomers. electronicsandbooks.comresearchgate.net
An interesting extension of this methodology involves substrates containing an appropriately positioned unsaturated bond. For instance, if the α-diazo ketone contains a but-3-enyl group, the intermediate α-metalloalkyl radical can undergo a 5-exo-cyclization, demonstrating the utility of this method in forming cyclic structures. electronicsandbooks.comresearchgate.net
| α-Diazo Carbonyl Substrate | Radical Precursor | Initiator | Product | Yield (%) | Ref |
| 1-Diazo-3,3-dimethylbutan-2-one | Bu₃SnH | DTBHN | 1-(Tributylstannyl)-3,3-dimethylbutan-2-one | 85 | electronicsandbooks.com |
| 1-Diazo-1-phenylacetone | Bu₃SnH | DTBHN | 1-Phenyl-1-(tributylstannyl)acetone | 81 | electronicsandbooks.com |
| Ethyl 2-diazoacetate | (TMS)₃SiH | DTBHN | Ethyl 2-(tris(trimethylsilyl)silyl)acetate | 65 | electronicsandbooks.com |
| 1-Diazo-5-hexen-2-one | Bu₃SnH | DTBHN | 1-(Tributylstannyl)methyl-2-cyclopentylketone | 55 | electronicsandbooks.com |
Conjugate Additions to Enones and Enals
This compound is a valuable initiator for radical-based conjugate additions to electron-deficient alkenes, such as α,β-unsaturated ketones (enones) and aldehydes (enals). This method allows for the formation of carbon-carbon bonds at the β-position of the carbonyl group, a key transformation in organic synthesis. The thermal decomposition of DTBHN provides a reliable source of radicals at moderate temperatures, which can then engage in conjugate addition pathways.
One significant application is in B-alkylcatecholborane-mediated radical reactions. In these processes, alkyl radicals generated from alkylboronic esters add to enone and enal radical traps. DTBHN is an effective initiator for these reactions, facilitating the formation of the key carbon-centered radical from the organoborane precursor. bohrium.comunibe.ch The resulting alkyl radical then adds to the β-carbon of the enone or enal in a conjugate fashion. The subsequent radical intermediate is then trapped to afford the final product. This methodology provides a tin-free approach for intermolecular alkyl additions.
Another example involves the DTBHN-initiated addition of acetals to enones. This reaction generates β-(dioxymethyl) ketones, which are versatile synthetic intermediates. thieme-connect.de The radical is formed by hydrogen abstraction from the acetal (B89532) and subsequently adds to the enone acceptor.
These DTBHN-initiated reactions are advantageous as they often proceed under neutral conditions and avoid the use of harsh reagents or redox-active metal catalysts, making them compatible with a wide range of functional groups.
| Enone/Enal Substrate | Radical Source (Precursor) | Initiator | Product Type | Yield (%) | Ref |
| Cyclohex-2-en-1-one | Isopropyl-B(cat) | DTBHN | 3-Isopropylcyclohexan-1-one | 81 | unibe.ch |
| Cyclopent-2-en-1-one | Cyclohexyl-B(pin) / MeO-B(cat) | DTBHN | 3-Cyclohexylcyclopentan-1-one | 75 | unibe.ch |
| Methyl vinyl ketone | 1,3-Dioxolane | DTBHN | 4-(1,3-Dioxolan-2-yl)butan-2-one | N/A | thieme-connect.de |
| Acrolein | tert-Butyl-B(cat) | DTBHN | 4,4-Dimethylpentanal | N/A | bohrium.com |
Role in Catalyst-Free and Transition Metal-Free Radical Methodologies
The use of this compound as a thermal initiator is a cornerstone of many catalyst-free and transition-metal-free radical methodologies. Its ability to generate radicals at predictable rates upon heating obviates the need for metal-based catalysts that can be costly, toxic, and require removal from the final products. researchgate.netrsc.orgresearchgate.net This aligns with the principles of green and sustainable chemistry. researchgate.net
DTBHN is particularly effective in initiating Atom Transfer Radical Addition (ATRA) and related reactions. For instance, it can initiate halogen atom and chalcogen group transfer radical additions without the need for a catalyst. researchgate.net The thermal decomposition of DTBHN generates tert-butoxyl radicals, which can abstract an atom or group from a precursor to start a radical chain reaction. This approach provides a safer alternative to other initiators like the explosive diacetyl peroxide. researchgate.net
The development of C-C bond-forming reactions that proceed without transition metals is a significant goal in modern organic synthesis. researchgate.netwhiterose.ac.uk Thermal initiators like DTBHN are crucial in this context, enabling a wide range of radical-based constructions under neutral conditions, driven solely by heat. This makes DTBHN a key reagent for chemists seeking to develop more sustainable and economical synthetic methods.
| Reaction Type | Substrate 1 | Substrate 2 | Initiator | Key Feature | Ref |
| ATRA | 1-Iodooctane | 1-Octene | DTBHN | Transition-metal-free addition | researchgate.net |
| Hydroacylation | Butanal | Isopropenyl acetate | DTBHN (with thiol catalyst) | Transition-metal-free C-C bond formation | rsc.org |
| Radical Deboronative Addition | Cyclohexyl-B(pin) | Cyclopentenone | DTBHN | Tin-free and transition-metal-free alkylation | unibe.ch |
| Stannylation | 1-Diazo-1-phenylacetone | Bu₃SnH | DTBHN | Metal-hydride addition without a redox catalyst | electronicsandbooks.com |
Role of Trans Di Tert Butylhyponitrite in Polymer Science and Engineering
Initiation of Free Radical Polymerization Processes
In conventional free-radical polymerization, the initiator thermally or photochemically decomposes to produce active radicals that initiate the growth of polymer chains. Common initiators include 2,2′-azobis(isobutyronitrile) (AIBN) and various organic peroxides. These processes are typically characterized by rapid polymerization rates but offer limited control over molecular weight distribution, leading to polymers with a broad polydispersity index (PDI).
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been developed to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. nih.gov These methods rely on establishing a dynamic equilibrium between active, propagating radicals and dormant species. nih.gov The initiation step in these systems is crucial for establishing control over the polymerization.
There is no specific information in the available research to suggest the application or adaptation of trans-di-tert-butylhyponitrite (B1174960) as an initiator or mediator in any of these controlled radical polymerization systems.
Kinetic Studies of Polymerization Initiated by this compound
Kinetic studies of polymerization are essential for understanding the reaction mechanism and optimizing reaction conditions. Such studies typically involve measuring the rate of polymerization, determining the rate constants for initiation, propagation, and termination, and calculating the activation energy of these steps. This data is vital for process modeling, reactor design, and tailoring polymer properties.
While extensive kinetic data exists for polymerizations initiated by standard initiators, detailed kinetic studies—including the determination of rate coefficients, activation energies, and the influence of reaction conditions on polymerization rates—for processes specifically initiated by this compound are not available in the reviewed literature. General kinetic models for free-radical polymerization exist, but their specific application and validation for this initiator have not been reported.
Theoretical and Computational Chemistry Studies of Trans Di Tert Butylhyponitrite Systems
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are two of the most prominent computational methods used to study molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, thus offering a high degree of theoretical rigor. DFT, on the other hand, utilizes the electron density to determine the energy and other properties of a system, providing a balance between computational cost and accuracy that has made it a widely used tool in modern computational chemistry.
These methods are instrumental in elucidating the fundamental aspects of molecular structure and reactivity. For a molecule like trans-di-tert-butylhyponitrite (B1174960), which is known as a thermal source of tert-butoxyl radicals, computational studies can provide a detailed picture of the bond-breaking processes and the nature of the transient species involved.
Electronic Structure and Energetics of this compound and its Derived Radicals
Theoretical calculations are crucial for understanding the electronic structure and energetics of this compound and the subsequent tert-butoxyl radicals that are formed upon its decomposition. By employing ab initio and DFT methods, researchers can compute various properties that shed light on the molecule's stability and reactivity.
Key energetic parameters such as the O-N bond dissociation energy are of primary interest. These calculations help to quantify the energy required to initiate the decomposition of this compound into two tert-butoxyl radicals and a nitrogen molecule. The results of these computations can be compared with experimental data to validate the theoretical models.
Furthermore, computational studies provide detailed information about the electronic distribution, molecular orbital energies, and the nature of the chemical bonds within the this compound molecule. For the resulting tert-butoxyl radical, these calculations can characterize its electronic ground state, spin density distribution, and other properties that govern its subsequent reactions.
| Property | Computational Method | Calculated Value |
| O-N Bond Dissociation Energy | DFT (B3LYP) | Value not available in search results |
| Electronic Ground State of t-BuO• | Ab initio (CASSCF) | Value not available in search results |
| Spin Density on Oxygen (t-BuO•) | DFT (B3LYP) | Value not available in search results |
Computational Elucidation of Reaction Mechanisms
Understanding the mechanism of the thermal decomposition of this compound is a central theme of its chemistry. Computational methods offer a powerful avenue to map out the potential energy surface of this reaction, identifying the key intermediates and transition states involved in the transformation.
The concerted homolytic cleavage of the two O-N bonds is the generally accepted first step in the decomposition. DFT and ab initio calculations can model this process, providing a step-by-step description of the geometric and electronic changes that occur as the molecule proceeds from the reactant state to the products. These computational investigations can also explore the possibility of alternative, stepwise mechanisms and determine their energetic feasibility.
Transition State Analysis and Reaction Barrier Calculations
A crucial aspect of elucidating reaction mechanisms through computational chemistry is the identification and characterization of transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.
For the thermal decomposition of this compound, computational chemists can locate the transition state structure corresponding to the O-N bond cleavage. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy or reaction barrier. This calculated barrier provides a theoretical estimate of the energy required to initiate the decomposition and can be compared with experimentally determined activation energies to assess the accuracy of the computational model.
| Parameter | Computational Method | Calculated Value |
| Transition State Geometry | DFT (B3LYP) | Details not available in search results |
| Imaginary Frequency | DFT (B3LYP) | Value not available in search results |
| Activation Energy (Ea) | Ab initio (CCSD(T)) | Value not available in search results |
Structure-Reactivity Relationships from Computational Models
Computational models not only provide data on specific molecules but also enable the exploration of broader structure-reactivity relationships. By systematically modifying the structure of this compound in silico, for example, by changing the alkyl groups, it is possible to understand how these structural changes influence the molecule's stability and decomposition kinetics.
These computational studies can reveal trends in bond dissociation energies, activation barriers, and the properties of the resulting radicals as a function of the substituent's electronic and steric properties. For instance, the effect of replacing the tert-butyl groups with other alkyl groups on the rate of decomposition can be computationally predicted and rationalized in terms of changes in the electronic structure and steric hindrance.
Such computational screening can guide the design of new hyponitrite derivatives with tailored decomposition rates for specific applications. The insights gained from these theoretical investigations provide a fundamental understanding of the factors that control the reactivity of this class of compounds, complementing experimental studies and accelerating the discovery of new chemical entities with desired properties.
Advanced Spectroscopic and Mechanistic Characterization Techniques
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific and sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. researchgate.netillinois.edu It is considered a definitive method for identifying radical intermediates in complex systems. illinois.edu The thermal or photochemical decomposition of trans-di-tert-butylhyponitrite (B1174960) yields two tert-butoxy (B1229062) radicals ((CH₃)₃CO•), which are paramagnetic and therefore ESR-active.
Direct detection by ESR allows for the characterization of the tert-butoxy radical. The spectrum's g-value and hyperfine splitting constants (hfs) are unique to the radical's electronic structure and its interaction with neighboring magnetic nuclei. The interaction of the unpaired electron with the nine equivalent protons of the three methyl groups would theoretically lead to a multi-line spectrum, though often in solution, a single broad line is observed for alkoxyl radicals.
In systems where the primary radicals are too short-lived or at too low a concentration for direct detection, a technique known as spin trapping is employed. nanalysis.comchemicalbook.com This method involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct. chemicalbook.com This adduct is then detected by ESR. Common spin traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and nitrosocompounds like 2-methyl-2-nitrosopropane (B1203614) (MNP). The resulting ESR spectrum of the spin adduct provides information, through its characteristic hyperfine splitting constants, that helps to identify the original transient radical. nanalysis.com For instance, trapping the tert-butoxy radical with PBN would yield a distinct PBN-tert-butoxy adduct with specific hyperfine splitting constants for the nitrogen and β-hydrogen atoms.
Table 1: Representative Spin Traps and Their Application
| Spin Trap | Abbreviation | Typical Application | Information Gained from Adduct |
|---|---|---|---|
| α-phenyl-N-tert-butylnitrone | PBN | Trapping of carbon- and oxygen-centered radicals | Hyperfine splitting constants (aN and aH) characteristic of the trapped radical |
| 2-methyl-2-nitrosopropane | MNP | Trapping of carbon-centered radicals | Hyperfine splitting from the nitrogen and other nuclei of the trapped radical |
| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Trapping of oxygen- and carbon-centered radicals | Distinct hyperfine splitting patterns for different radical adducts (e.g., •OH, •OOH, •R) |
Laser Photolysis and Time-Resolved Spectroscopy for Kinetic Measurements
To understand the reaction dynamics of the tert-butoxy radicals generated from this compound, it is crucial to measure their reaction rates. Laser flash photolysis coupled with time-resolved spectroscopy is a powerful technique for studying the kinetics of fast reactions involving transient species. thermofisher.com
In a typical experiment, a short, high-energy laser pulse (the "pump") is used to photolytically decompose this compound, generating a high concentration of tert-butoxy radicals in a very short timescale (nanoseconds or picoseconds). A second, weaker light beam (the "probe") is passed through the sample at varying, precisely controlled time delays after the initial laser flash. This probe beam monitors the change in absorbance of the transient species as a function of time.
By monitoring the decay of the tert-butoxy radical's absorption signal or the formation of a product, absolute rate constants for its reactions can be determined. thermofisher.com For example, the rate of hydrogen abstraction by the tert-butoxy radical from a substrate can be measured by observing the pseudo-first-order decay of the radical in the presence of a large excess of the substrate. This methodology has been successfully applied to determine the absolute rate constants for reactions of tert-butoxy radicals with various organic substrates in solution. thermofisher.com
Table 2: Principles of Laser Flash Photolysis for Kinetic Studies
| Component/Step | Function | Information Obtained |
|---|---|---|
| Pump Laser Pulse | Initiates the reaction by photolyzing the precursor (trans-di-tert-butylhyponitrite) | Creates a high, uniform concentration of transient radicals (tert-butoxy) |
| Probe Light Source | Monitors changes in optical absorption over time | Provides data on the concentration of reactants, intermediates, or products |
| Time-Delay Generator | Controls the time between the pump and probe pulses | Allows for the construction of a kinetic trace (absorbance vs. time) |
| Detector (e.g., PMT, CCD) | Measures the intensity of the probe beam after passing through the sample | Quantifies the change in absorbance, which is related to concentration via the Beer-Lambert law |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Analysis and Mechanistic Insights
The tert-butoxy radical is known to undergo two primary reaction pathways: hydrogen abstraction to form tert-butanol (B103910), and β-scission (fragmentation) to yield acetone (B3395972) and a methyl radical. By analyzing the ¹H and ¹³C NMR spectra of the reaction mixture after decomposition is complete, the final products can be unambiguously identified and quantified.
For example, the ¹H NMR spectrum of tert-butanol shows a characteristic singlet for the nine equivalent methyl protons and another singlet for the hydroxyl proton. thermofisher.com Acetone is identified by a single sharp peak in its ¹H NMR spectrum corresponding to its six equivalent methyl protons. The relative integration of these signals, often determined by adding a known amount of an internal standard, allows for the calculation of the yield of each product. This product ratio (tert-butanol vs. acetone) can provide valuable information about the competition between the hydrogen abstraction and β-scission pathways of the tert-butoxy radical under specific reaction conditions (e.g., solvent, temperature, presence of hydrogen donors).
Table 3: Characteristic ¹H NMR Signals for Product Analysis
| Compound | Functional Group | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
|---|---|---|---|---|
| tert-Butanol | -C(CH₃)₃ | ~1.28 | Singlet | 9H |
| -OH | Variable (e.g., ~1.5) | Singlet (broad) | 1H | |
| Acetone | -C(O)CH₃ | ~2.17 | Singlet | 6H |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Transformations Utilizing trans-Di-tert-butylhyponitrite (B1174960)
The utility of this compound stems from its clean decomposition into tert-butoxy (B1229062) radicals and nitrogen gas. This property makes it an attractive candidate for initiating radical reactions in organic synthesis. Future research is poised to exploit these characteristics in more sophisticated and controlled synthetic methodologies.
Currently, the application of this compound in complex synthetic transformations is not widely documented. However, the tert-butoxy radicals it generates are known to participate in a variety of reactions, including hydrogen atom abstraction, addition to unsaturated systems, and fragmentation. The development of novel synthetic transformations would likely focus on harnessing the specific reactivity of these radicals in a more controlled and selective manner.
One potential avenue of research is its use in late-stage functionalization of complex molecules. The clean nature of its decomposition could be advantageous in sensitive environments where the byproducts of other radical initiators might be problematic. Furthermore, its moderate decomposition temperature allows for radical generation under relatively mild conditions, which is crucial for preserving delicate functional groups.
Future investigations may also explore its role in photoredox catalysis, where the tert-butoxy radicals could act as key intermediates in novel bond-forming reactions. The combination of light-induced single-electron transfer processes with the radical-generating capabilities of this compound could unlock new synthetic pathways that are currently inaccessible.
Exploration of New Materials Science Applications
In the realm of materials science, radical initiators are fundamental to the synthesis of polymers. While this compound can theoretically be used as a radical initiator for polymerization, its specific applications in creating novel materials are not yet well-established in the literature.
The future in this area could see the use of this compound in the synthesis of specialty polymers where precise control over initiation is critical. Its clean decomposition is a significant advantage, as it would lead to polymers with fewer impurities and potentially more predictable properties.
A key area for exploration is in the field of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While not a conventional component of these systems, fundamental studies could explore its potential as a thermal initiator in novel CRP methodologies, aiming to produce well-defined polymer architectures with controlled molecular weights and narrow dispersities.
Furthermore, the generation of tert-butoxy radicals from this compound could be exploited for surface modification of materials. By initiating graft polymerization from a surface, the properties of materials could be tailored for specific applications, such as biocompatibility, adhesion, or wettability.
Refined Computational Models for Predictive Radical Chemistry
The advancement of computational chemistry offers powerful tools to understand and predict the behavior of chemical reactions. For this compound, refined computational models could provide deep insights into its decomposition kinetics and the subsequent reactivity of the generated tert-butoxy radicals.
Future research in this area would likely involve the use of high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model the thermolysis of this compound with high accuracy. Such models could elucidate the transition state of the decomposition reaction and predict the rate of radical generation under various conditions.
Moreover, these computational models could be extended to predict the outcome of reactions initiated by this compound. By simulating the interactions of tert-butoxy radicals with different substrates, it would be possible to predict reaction pathways, product distributions, and stereoselectivity. This predictive capability would be invaluable for the rational design of new synthetic methods.
Q & A
Basic Research Questions
Q. How is trans-Di-tert-butylhyponitrite synthesized and characterized in academic settings?
- Methodological Answer : The synthesis typically involves nitrosation of tert-butylamine derivatives under controlled conditions (e.g., low temperature, inert atmosphere). Characterization requires a combination of spectroscopic techniques:
- NMR : Confirm molecular structure and purity by analyzing chemical shifts for nitrosyl (NO) and tert-butyl groups .
- IR Spectroscopy : Identify NO stretching vibrations (~1600–1500 cm⁻¹) to distinguish hyponitrite isomers .
- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for confirming the trans configuration .
- Key Consideration : Reproducibility demands strict adherence to inert conditions due to the compound’s thermal sensitivity .
Q. What experimental protocols are used to assess the thermal stability of trans-Di-tert-butylhyponitrite?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure exothermic decomposition peaks under controlled heating rates (e.g., 5°C/min) to identify safe handling thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze decomposition products (e.g., NO, tert-butyl radicals) post-thermal stress .
- Variables to Control : Atmosphere (O₂ vs. N₂), solvent traces, and light exposure, which accelerate decomposition .
Q. How should researchers handle and store trans-Di-tert-butylhyponitrite to prevent degradation?
- Methodological Answer :
- Storage : In dark, airtight containers at –20°C under inert gas (argon preferred over nitrogen due to permeability risks) .
- Handling : Use glassware passivated with silane to minimize surface-catalyzed decomposition. Avoid contact with metals or oxidizing agents .
Advanced Research Questions
Q. How can contradictions in reported decomposition pathways of trans-Di-tert-butylhyponitrite be resolved?
- Methodological Answer :
- Comparative Kinetic Studies : Replicate conflicting experiments under identical conditions (e.g., solvent, initiator concentration) to isolate variables .
- Isotopic Labeling : Use ¹⁵N-labeled hyponitrite to track NO release mechanisms via EPR or FTIR .
- Computational Modeling : Apply DFT calculations to compare activation energies of proposed pathways (e.g., homolytic vs. heterolytic cleavage) .
Q. What strategies are effective for studying the radical-initiating properties of trans-Di-tert-butylhyponitrite in polymerization?
- Methodological Answer :
- Spin Trapping : Use TEMPO or DMPO to stabilize and detect short-lived tert-butyl radicals via EPR .
- Kinetic Chain-Length Analysis : Monitor polymerization rates (e.g., via dilatometry) under varying initiator concentrations to establish mechanism (e.g., steady-state vs. pre-equilibrium) .
Q. How do steric effects influence the reactivity of trans-Di-tert-butylhyponitrite compared to its analogs?
- Methodological Answer :
- X-ray Crystallography : Compare bond angles and torsional strain between trans-Di-tert-butylhyponitrite and less hindered analogs (e.g., methyl-substituted derivatives) .
- Kinetic Competition Experiments : React hyponitrite isomers with standardized radical traps (e.g., DPPH) to quantify steric hindrance impacts on reaction rates .
Data Contradiction Analysis and Reproducibility
Q. What are common pitfalls in interpreting spectroscopic data for trans-Di-tert-butylhyponitrite?
- Methodological Answer :
- Artifact Detection : Overlapping NMR peaks from decomposition byproducts (e.g., tert-butyl alcohol) may skew purity assessments. Use HSQC or COSY to resolve overlaps .
- Quantitative EPR Calibration : Standardize radical concentration measurements against stable nitroxide references to avoid overestimation .
Guidance for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
